4-Amino-3-hydroxynaphthalene-1-sulfonic acid (AHNS) has been investigated as a potential probe for the detection of parathion-methyl, an organophosphate insecticide known for its toxicity. Research suggests that AHNS forms a fluorescent complex with parathion-methyl, enabling its detection using a technique called fluorescence spectroscopy. This approach offers several advantages, including high sensitivity and selectivity for parathion-methyl compared to other environmental contaminants. [Source: National Institutes of Health, ""]
4-Amino-3-hydroxynaphthalene-1-sulfonic acid is an organic compound with the molecular formula C₁₀H₉N₁O₄S and a molecular weight of approximately 239.25 g/mol. This compound appears as a white to slightly brownish-pink powder and has a melting point of about 290 °C. It is known for its sulfonic acid group, which enhances its solubility in water and makes it useful in various applications, particularly in analytical chemistry and dye manufacturing .
The specific mechanism of action of AHNSA depends on the context of its application. Here are two potential scenarios:
These reactions are significant for its applications in dye synthesis and as a reagent in various chemical analyses .
Research indicates that 4-Amino-3-hydroxynaphthalene-1-sulfonic acid exhibits biological activity, particularly in its potential as an anti-cancer agent. Studies have shown that it can induce apoptosis in certain cancer cell lines, suggesting its utility in therapeutic applications. Additionally, the compound may have antioxidant properties, contributing to its biological relevance .
The synthesis of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid typically involves:
This multi-step synthesis allows for the precise incorporation of functional groups necessary for the desired properties of the compound .
4-Amino-3-hydroxynaphthalene-1-sulfonic acid has several important applications:
Studies on the interactions of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid reveal its ability to form complexes with metal ions, which may enhance its effectiveness in various applications. Additionally, research suggests that it may interact with biomolecules, potentially influencing enzymatic activity or cellular signaling pathways .
Several compounds share structural similarities with 4-Amino-3-hydroxynaphthalene-1-sulfonic acid. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Amino-2-naphthol | C₁₁H₉N₁O | Similar structure; used in dye synthesis |
2-Amino-5-nitrophenol | C₆H₅N₃O₂ | Contains amino and nitro groups; used as a reagent |
4-Hydroxyaniline | C₆H₇N | Amino group on an aromatic ring; used in dyes |
What sets 4-Amino-3-hydroxynaphthalene-1-sulfonic acid apart from these compounds is its specific combination of hydroxyl and sulfonic acid functional groups, which enhances its solubility and reactivity compared to others. This unique combination contributes to its effectiveness in both industrial applications and biological research .
Irritant;Health Hazard;Environmental Hazard